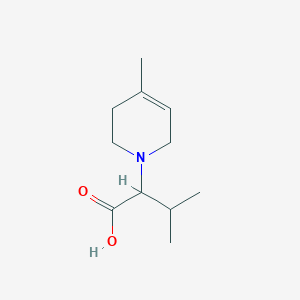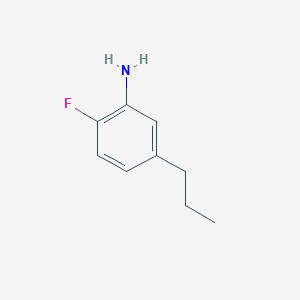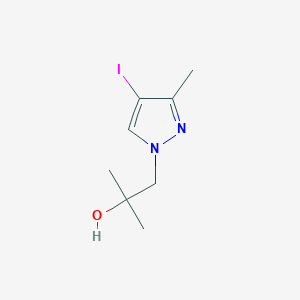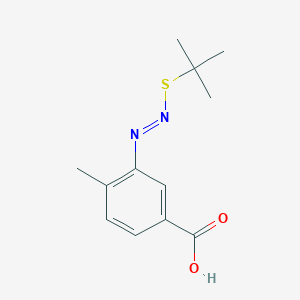![molecular formula C21H19N3O4 B8395766 3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine](/img/structure/B8395766.png)
3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine
Overview
Description
3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine is a complex organic compound that features a benzoxazole ring fused with a pyridine ring, and a 2,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Attachment of the 2,4-Dimethoxybenzyl Group: This step involves the protection of the hydroxyl group of the benzoxazole with the 2,4-dimethoxybenzyl group using a suitable protecting reagent such as 2,4-dimethoxybenzyl chloride in the presence of a base.
Formation of the Pyridine Ring: The final step involves the coupling of the benzoxazole derivative with a pyridine derivative under conditions that facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to the activation or inhibition of specific biochemical pathways, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Shares the 2,4-dimethoxybenzyl group but lacks the benzoxazole and pyridine rings.
2,4-Dimethoxybenzylamine: Similar in structure but with an amine group instead of the benzoxazole and pyridine rings.
3,4-Dimethoxybenzaldehyde: Contains the 2,4-dimethoxybenzyl group but with an aldehyde functional group.
Uniqueness
3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine is unique due to its combination of a benzoxazole ring, a pyridine ring, and a 2,4-dimethoxybenzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[4-[(2,4-dimethoxyphenyl)methoxy]-1,3-benzoxazol-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C21H19N3O4/c1-25-14-9-8-13(18(11-14)26-2)12-27-16-6-3-7-17-19(16)24-21(28-17)15-5-4-10-23-20(15)22/h3-11H,12H2,1-2H3,(H2,22,23) |
InChI Key |
BBWBOARGFZGVEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)COC2=CC=CC3=C2N=C(O3)C4=C(N=CC=C4)N)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl]](/img/structure/B8395690.png)
![3-[(5,6,7-Trimethoxy-1H-indole-2-yl)carbonyl]-5-amino-2,3-dihydro-1H-benzo[e]indole-1-methanol methanesulfonate](/img/structure/B8395693.png)








![6-Iodo-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8395749.png)


